molecular formula C22H24N6O5 B11449550 N-(2-methoxyphenyl)-5-methyl-7-(2,3,4-trimethoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide

N-(2-methoxyphenyl)-5-methyl-7-(2,3,4-trimethoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B11449550
M. Wt: 452.5 g/mol
InChI Key: DIEGCCJKJDURKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-METHOXYPHENYL)-5-METHYL-7-(2,3,4-TRIMETHOXYPHENYL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE is a complex organic compound featuring a tetrazolo[1,5-a]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-METHOXYPHENYL)-5-METHYL-7-(2,3,4-TRIMETHOXYPHENYL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the tetrazolo[1,5-a]pyrimidine core, followed by the introduction of the methoxyphenyl and trimethoxyphenyl groups through nucleophilic substitution reactions. The final step involves the formation of the carboxamide group under controlled conditions, often using amide coupling reagents.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2-METHOXYPHENYL)-5-METHYL-7-(2,3,4-TRIMETHOXYPHENYL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like bromine for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield quinones, while reduction of nitro groups can produce amines.

Scientific Research Applications

N-(2-METHOXYPHENYL)-5-METHYL-7-(2,3,4-TRIMETHOXYPHENYL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-METHOXYPHENYL)-5-METHYL-7-(2,3,4-TRIMETHOXYPHENYL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE involves its interaction with various molecular targets. It has been shown to inhibit enzymes like tubulin and heat shock protein 90 (Hsp90), leading to disruption of cellular processes and induction of apoptosis . The compound also affects signaling pathways, such as the ERK pathway, contributing to its bioactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-METHOXYPHENYL)-5-METHYL-7-(2,3,4-TRIMETHOXYPHENYL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE stands out due to its unique combination of methoxyphenyl and trimethoxyphenyl groups, which contribute to its diverse bioactivity and potential therapeutic applications. Its ability to interact with multiple molecular targets and pathways makes it a versatile compound in scientific research.

Properties

Molecular Formula

C22H24N6O5

Molecular Weight

452.5 g/mol

IUPAC Name

N-(2-methoxyphenyl)-5-methyl-7-(2,3,4-trimethoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide

InChI

InChI=1S/C22H24N6O5/c1-12-17(21(29)24-14-8-6-7-9-15(14)30-2)18(28-22(23-12)25-26-27-28)13-10-11-16(31-3)20(33-5)19(13)32-4/h6-11,18H,1-5H3,(H,24,29)(H,23,25,27)

InChI Key

DIEGCCJKJDURKE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(N2C(=NN=N2)N1)C3=C(C(=C(C=C3)OC)OC)OC)C(=O)NC4=CC=CC=C4OC

Origin of Product

United States

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